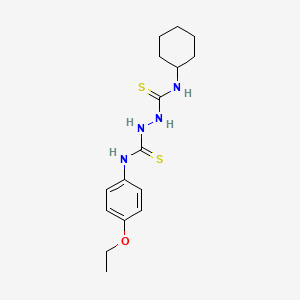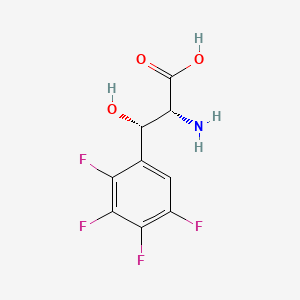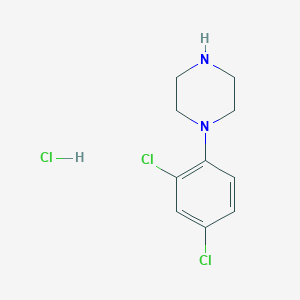![molecular formula C24H19BrN2O4 B12457673 2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(naphthalen-2-yloxy)acetyl]acetohydrazide](/img/structure/B12457673.png)
2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(naphthalen-2-yloxy)acetyl]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N’-[2-(NAPHTHALEN-2-YLOXY)ACETYL]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of naphthalene rings and bromine atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its potential biological and chemical activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N’-[2-(NAPHTHALEN-2-YLOXY)ACETYL]ACETOHYDRAZIDE typically involves the following steps:
Preparation of 1-Bromonaphthalene-2-ol: This intermediate is synthesized by bromination of naphthalene-2-ol using bromine in the presence of a suitable solvent like acetic acid.
Formation of 2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETOHYDRAZIDE: The intermediate is then reacted with hydrazine hydrate in the presence of a base such as sodium hydroxide to form the hydrazide derivative.
Acetylation: The final step involves the acetylation of the hydrazide derivative with 2-(naphthalen-2-yloxy)acetyl chloride in the presence of a base like pyridine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N’-[2-(NAPHTHALEN-2-YLOXY)ACETYL]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding naphthoquinone derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Applications De Recherche Scientifique
2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N’-[2-(NAPHTHALEN-2-YLOXY)ACETYL]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of electroluminescent devices and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N’-[2-(NAPHTHALEN-2-YLOXY)ACETYL]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of naphthalene rings and bromine atoms enhances its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(NAPHTHALEN-2-YL)OXY]ACETAMIDE: Similar in structure but lacks the bromine atom.
2-[(1-CHLORONAPHTHALEN-2-YL)OXY]-N’-[2-(NAPHTHALEN-2-YLOXY)ACETYL]ACETOHYDRAZIDE: Similar but contains a chlorine atom instead of bromine.
Uniqueness
2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N’-[2-(NAPHTHALEN-2-YLOXY)ACETYL]ACETOHYDRAZIDE is unique due to the presence of both bromine and naphthalene rings, which contribute to its distinct chemical and biological properties. The bromine atom enhances its reactivity and potential biological activities compared to similar compounds.
Propriétés
Formule moléculaire |
C24H19BrN2O4 |
|---|---|
Poids moléculaire |
479.3 g/mol |
Nom IUPAC |
N'-[2-(1-bromonaphthalen-2-yl)oxyacetyl]-2-naphthalen-2-yloxyacetohydrazide |
InChI |
InChI=1S/C24H19BrN2O4/c25-24-20-8-4-3-6-17(20)10-12-21(24)31-15-23(29)27-26-22(28)14-30-19-11-9-16-5-1-2-7-18(16)13-19/h1-13H,14-15H2,(H,26,28)(H,27,29) |
Clé InChI |
DSIKDYCZFMZBDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NNC(=O)COC3=C(C4=CC=CC=C4C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-chlorophenyl)methyl]-1-(2-methylpropyl)piperidine-4-carboxamide](/img/structure/B12457598.png)

![N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide](/img/structure/B12457625.png)
![1-oxo-1-phenylpropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12457638.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12457642.png)


![3-chloro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B12457662.png)
![N-(4-methylphenyl)-2-[(2-methylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12457666.png)
![{[(5-Bromothiophen-2-yl)methylidene]amino}thiourea](/img/structure/B12457678.png)

![N-[6-amino-1-(pyridin-2-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B12457706.png)
![N-(3-bromobenzyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide](/img/structure/B12457710.png)
